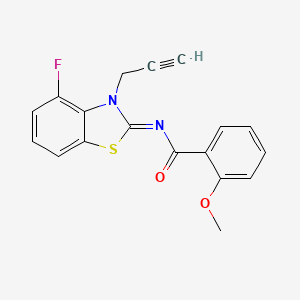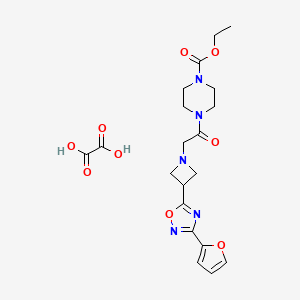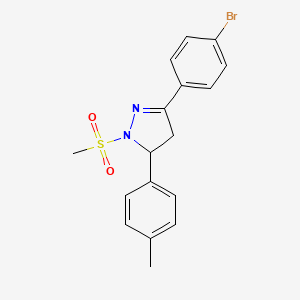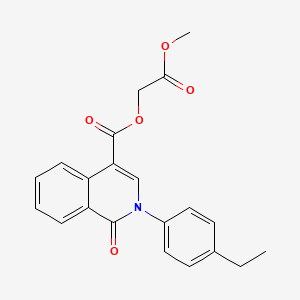![molecular formula C16H16O2 B3017116 1-{4-[(3-甲基苯基)甲氧基]苯基}乙酮 CAS No. 890092-06-5](/img/structure/B3017116.png)
1-{4-[(3-甲基苯基)甲氧基]苯基}乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one" is a chemical entity that appears to be related to a class of organic compounds characterized by the presence of a methoxyphenyl group and an ethanone fragment. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as methoxyphenyl groups and ethanone units, which are common in various synthetic organic molecules.
Synthesis Analysis
The synthesis of related compounds involves the formation of complex structures with methoxy and methylthio substituents. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones includes the creation of azetidinone rings with methoxy and methylthio groups, which are synthesized and then investigated using X-ray diffraction . Another related compound, 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, serves as a three-carbon synthon for the synthesis of various heterocycles, demonstrating the versatility of methoxy and methylthio groups in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of these compounds is often complex, with multiple substituents influencing the overall geometry. For example, the dihedral angles between different rings and substituents can vary significantly, as seen in the compound 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, where the dihedral angle between the ethanone fragment and the 4-methoxyphenyl group is very small, indicating a nearly planar arrangement . This contrasts with the larger dihedral angle between the ethanone fragment and the triazole ring, suggesting a more pronounced three-dimensional structure .
Chemical Reactions Analysis
The chemical reactivity of compounds with methoxyphenyl and ethanone groups can lead to the formation of various heterocyclic structures. For instance, the reaction of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one with different nucleophiles can yield pyrazoles, isoxazoles, pyrimidines, and other heterocycles, showcasing the reactivity of the methoxy and methylthio groups in cyclocondensation reactions . These reactions are regiospecific and can be used to introduce aldehyde functionality into the resulting heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of methoxy and methylthio groups can affect properties such as solubility, boiling point, and reactivity. The solid-state structure of these compounds can be elucidated using techniques like X-ray diffraction, which provides detailed information about the crystal system and space group, as well as bond lengths and angles . Additionally, spectroscopic methods, such as NMR, can be used to compare the structure in solution versus the solid state . Molecular docking and quantum chemical calculations can further reveal electronic properties, such as molecular electrostatic potential, HOMO-LUMO gaps, and intramolecular charge transfer, which are important for understanding the chemical behavior and potential biological activity of these compounds .
科学研究应用
合成和表征
1-{4-[(3-甲基苯基)甲氧基]苯基}乙酮已被用于合成各种化合物。例如,Sherekar、Kakade 和 Padole (2021) 描述了将其用于制备用于抗菌研究的某些化合物的过程。这些化合物显示出优异的抗菌活性,突出了 1-{4-[(3-甲基苯基)甲氧基]苯基}乙酮 在抗菌剂开发中的潜力 (Sherekar, Kakade, & Padole, 2021)。
光物理和振动相互作用
该化合物已被研究其光物理性质。Bangal、Lahiri、Kar 和 Chakravorti (1996) 探索了包括 1-(4-甲氧基-1-苯基)-3-(1-萘基)丙-2-烯-1-酮在内的衍生物的磷光发射和激发光谱,揭示了这些化合物中振动自旋轨道耦合的见解 (Bangal, Lahiri, Kar, & Chakravorti, 1996)。
分子构象和氢键
该化合物及其衍生物已被分析其分子构象和氢键模式。Asma、Kalluraya、Yathirajan、Rathore 和 Glidewell (2018) 发现某些衍生物形成复杂的氢键框架结构,这对于理解它们的化学行为很重要 (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018)。
催化和化学反应
它在催化和化学反应中的作用也值得注意。例如,Glavanović 和 Zrnčević (1999) 研究了 1-甲氧基-2,4-(硝基苯基)-乙烷的钯催化氢化,证明了该化合物在催化过程中的相关性 (Glavanović & Zrnčević, 1999)。
在材料科学中的应用
在材料科学中,其衍生物的性质和应用已得到检验。Harvey 等人 (2015) 评估了邻甲氧基对源自含甲氧基生物质的氰酸酯树脂的性能特性的影响 (Harvey et al., 2015)。
安全和危害
属性
IUPAC Name |
1-[4-[(3-methylphenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-4-3-5-14(10-12)11-18-16-8-6-15(7-9-16)13(2)17/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXJHBIGWIVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-methylphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B3017034.png)




![4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3017040.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate](/img/structure/B3017041.png)



![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)
![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B3017055.png)